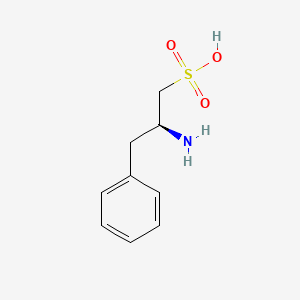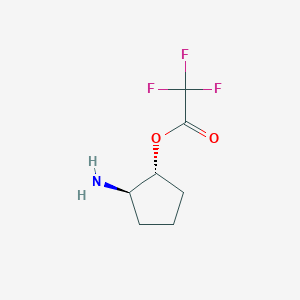
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid is a unique compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
The synthesis of 1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-3-methylbenzaldehyde with azetidine-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid undergoes a variety of chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to mimic natural substrates, thereby interfering with normal biochemical pathways .
Comparación Con Compuestos Similares
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid can be compared with other azetidine derivatives such as azetidine-2-carboxylic acid and 1-(4-nitrophenyl)azetidine-2-carboxylic acid . While all these compounds share the azetidine core, their unique substituents confer different chemical and biological properties. For instance, the presence of an amino group in this compound enhances its reactivity and potential for forming hydrogen bonds, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(4-amino-3-methylphenyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-6-8(2-3-9(7)12)13-5-4-10(13)11(14)15/h2-3,6,10H,4-5,12H2,1H3,(H,14,15) |
Clave InChI |
INMYKRGHGLZDOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2CCC2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)


![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)



![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
